3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Description
3-Methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a benzamide derivative featuring a 1,2,5-oxadiazole (furazan) core. The compound is characterized by:
- A 3-methylbenzamide group attached to the oxadiazole ring at position 2.
- A 4-methylphenyl substituent on the oxadiazole ring at position 3.
This structure is part of a broader class of 1,2,5-oxadiazole derivatives studied for their biological activities, including antiproliferative and antiplasmodial properties .
Properties
IUPAC Name |
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-6-8-13(9-7-11)15-16(20-22-19-15)18-17(21)14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNJBNYQGNIACQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves the following steps:
Formation of the 1,2,5-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Attachment of the p-tolyl group:
Formation of the benzamide core: The final step involves the formation of the benzamide structure, which can be done through amidation reactions.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or the benzamide core.
Substitution: The p-tolyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
-
Anticancer Activity
- Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives of 1,3,4-oxadiazole have shown significant growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 85% in some cases . The incorporation of the 3-methyl group and the 4-(4-methylphenyl) substituent enhances the compound's interaction with biological targets.
-
Antimicrobial Properties
- Compounds similar to 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide have demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that oxadiazoles can inhibit bacterial growth effectively, making them candidates for antibiotic development .
- Anti-diabetic Effects
Case Study 1: Anticancer Efficacy
A study published in ACS Omega investigated a series of oxadiazole derivatives for their anticancer activity. Among them, compounds similar to 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide exhibited significant cytotoxic effects on multiple cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest .
Case Study 2: Antimicrobial Activity
In a pharmacological study focusing on oxadiazole derivatives, several compounds were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds inhibited bacterial growth effectively, suggesting their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the p-tolyl group contribute to its ability to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Key Analytical Data:
- Melting Points : Similar benzamide-oxadiazoles range from 118.8–179°C, depending on substituents .
- Spectroscopy :
Comparison with Structural Analogues
Table 1: Structural and Physical Properties of Selected Analogues
Key Observations:
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO₂ in compound 42) increase melting points due to enhanced intermolecular interactions (m.p. 158°C). Bulky substituents (e.g., CF₃ in compound 11) reduce crystallinity, leading to lower melting points (118.8–121.5°C) .
Bioactivity Trends: Antiproliferative Activity: Trifluoromethyl-substituted derivatives (e.g., compound 11) show notable activity, likely due to enhanced lipophilicity and metabolic stability . Antiplasmodial Activity: Nitrophenyl-substituted analogues (e.g., compound 42) exhibit higher potency compared to methylphenyl derivatives, suggesting electron-deficient aryl groups enhance target binding .
Synthetic Yields :
- Yields for analogous compounds range from 19% (compound 11) to >70% (compound 47), influenced by steric hindrance and reactivity of substituents .
Biological Activity
3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.
- Molecular Formula: C16H16N4O
- Molecular Weight: 284.32 g/mol
- IUPAC Name: 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
The biological activity of 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole ring is known for its ability to participate in hydrogen bonding and π-stacking interactions, which can influence enzymatic activities and receptor binding.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation: It could act as an antagonist or agonist at various receptors, influencing signaling pathways crucial for cell survival and apoptosis.
- Antioxidant Activity: The presence of the oxadiazole moiety may confer antioxidant properties, protecting cells from oxidative stress.
Biological Activity Overview
Research has reported various biological activities associated with compounds containing oxadiazole derivatives, including:
- Anticancer Activity: Several studies indicate that oxadiazoles exhibit significant cytotoxic effects against different cancer cell lines. For instance, compounds similar to 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide have shown IC50 values in the micromolar range against prostate and colon cancer cell lines .
Case Studies
-
Study on Anticancer Properties:
A study evaluated the anticancer properties of various oxadiazole derivatives, including 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide. The results indicated that the compound significantly inhibited cell growth in multiple cancer types, demonstrating its potential as a lead compound in cancer therapy . -
Mechanism-Based Approaches:
Recent research highlighted the mechanism-based approaches for developing new anticancer drugs using oxadiazole derivatives. The study found that these compounds could effectively target specific cancer-related pathways, leading to enhanced apoptosis in tumor cells .
Q & A
Q. What are the recommended synthetic routes for 3-methyl-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide, and how can reaction conditions be optimized?
A common approach involves condensation reactions between substituted benzaldehydes and heterocyclic amines. For example, refluxing precursors in ethanol with glacial acetic acid as a catalyst (4–6 hours) followed by solvent evaporation and purification via column chromatography (e.g., chloroform:methanol eluent) can yield the target compound . Optimization may include adjusting molar ratios (e.g., 1:1 equivalents), varying solvents (e.g., DMF for polar intermediates), or introducing microwave-assisted synthesis to reduce reaction time.
Q. How can the purity and structural integrity of the compound be confirmed post-synthesis?
Use a combination of analytical techniques:
- NMR Spectroscopy : Analyze proton environments (e.g., methyl groups at δ 2.3–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., orthorhombic system with space group P212121) .
- HPLC : Confirm purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. What strategies are effective in resolving discrepancies in spectroscopic data during structural elucidation?
- Comparative Analysis : Cross-reference NMR shifts with structurally analogous compounds (e.g., 3-Methyl-N-(4-methylphenyl)benzamide ).
- Computational Modeling : Simulate expected spectra using tools like Gaussian or ADF to identify anomalies (e.g., unexpected coupling in aromatic regions due to steric hindrance) .
- Isotopic Labeling : Track specific protons (e.g., deuterated solvents) to confirm assignments .
Q. How does the electronic nature of substituents on the benzamide and oxadiazole rings influence biological activity?
Electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability and target binding, while electron-donating groups (e.g., methoxy) improve solubility. For example, the oxadiazole ring’s dipole moment facilitates interactions with bacterial enzymes like acps-pptase, as seen in analogs with antimicrobial activity . Structure-activity relationship (SAR) studies suggest that para-substituted methyl groups on the benzamide moiety optimize lipophilicity for membrane penetration .
Q. What in silico methods are recommended for predicting pharmacokinetic properties?
- Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., bacterial enzymes or kinase domains) .
- QSAR Models : Train models on datasets of oxadiazole derivatives to predict logP, bioavailability, and toxicity .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., GROMACS) .
Data Contradiction and Comparative Analysis
Q. How should researchers address conflicting reports on the biological activity of structurally analogous oxadiazole derivatives?
- Standardized Assays : Re-evaluate activity under uniform conditions (e.g., MIC testing against E. coli ATCC 25922 with 24-hour incubation ).
- Meta-Analysis : Aggregate data from PubChem and crystallographic databases to identify trends (e.g., correlation between oxadiazole substitution patterns and IC50 values) .
- Mechanistic Studies : Use knockout bacterial strains to isolate target pathways (e.g., acps-pptase vs. FabH enzymes) .
Experimental Design and Optimization
Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be mitigated?
- Purification Bottlenecks : Replace column chromatography with recrystallization (e.g., diethyl ether) for higher yields .
- Byproduct Formation : Monitor intermediates via TLC and optimize stoichiometry (e.g., 1.2 equivalents of 4-methylphenyl oxadiazole precursor) .
- Solvent Selection : Switch to greener solvents (e.g., ethanol-water mixtures) to improve safety and yield .
Biological Evaluation
Q. What assays are recommended for evaluating the compound’s antitumor potential?
- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC50 < 10 µM) with cisplatin as a positive control .
- Apoptosis Markers : Quantify caspase-3/7 activation via fluorescence microscopy .
- In Vivo Xenografts : Administer 10 mg/kg doses in murine models and monitor tumor volume reduction over 21 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
